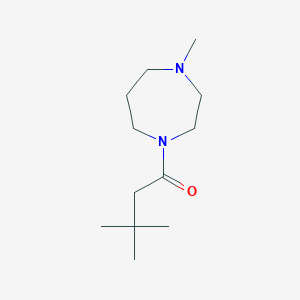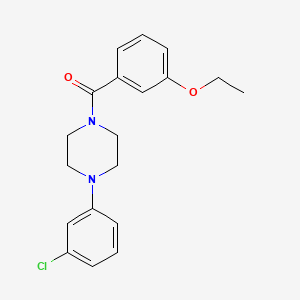
N,1-bis(2-methylphenyl)methanesulfonamide
Overview
Description
N,1-bis(2-methylphenyl)methanesulfonamide, also known as MMS, is a chemical compound with a molecular formula of C15H17NO2S. It is a white crystalline solid that is often used in scientific research as a reagent, particularly in the field of organic chemistry. MMS has a wide range of applications, including as a catalyst, a chiral auxiliary, and a protecting group.
Mechanism of Action
The mechanism of action of N,1-bis(2-methylphenyl)methanesulfonamide is not fully understood, but it is believed to act as a Lewis acid catalyst. It is thought to form a complex with the substrate, which can then undergo a reaction to form a new product. This compound is also believed to act as a chiral auxiliary by controlling the stereochemistry of a reaction through steric hindrance.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory settings. However, it is known to be relatively non-toxic and has low acute toxicity. It is also considered to be stable under normal laboratory conditions.
Advantages and Limitations for Lab Experiments
N,1-bis(2-methylphenyl)methanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, it is a versatile reagent that can be used in a wide range of reactions. However, this compound also has some limitations. It can be expensive, and its use can sometimes result in low yields. Additionally, it may not be suitable for reactions that require high temperatures or strong acids.
Future Directions
There are several potential future directions for research involving N,1-bis(2-methylphenyl)methanesulfonamide. One area of interest is the development of new synthetic methods that utilize this compound as a catalyst. Additionally, researchers may investigate the use of this compound in the synthesis of new pharmaceuticals or other useful compounds. Finally, further studies may be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of chemistry.
Scientific Research Applications
N,1-bis(2-methylphenyl)methanesulfonamide has been extensively used in scientific research as a reagent due to its unique properties. It is often used as a catalyst in organic reactions, where it can facilitate the formation of new chemical bonds. This compound is also used as a chiral auxiliary, which can help to control the stereochemistry of a reaction. Additionally, this compound can be used as a protecting group, which can help to prevent unwanted reactions from occurring during a synthesis.
properties
IUPAC Name |
N,1-bis(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-3-5-9-14(12)11-19(17,18)16-15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJZBPKSZDLBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4651280.png)

![N-(2,6-diethylphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4651295.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide](/img/structure/B4651304.png)


![6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4651319.png)

![3-ethyl-5-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651338.png)
![N-(2-chlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4651380.png)

![N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide](/img/structure/B4651388.png)

![N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide](/img/structure/B4651402.png)